2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol 2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17918815
InChI: InChI=1S/C22H18N2O2/c1-14-11-12-15(2)20(13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3
SMILES:
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol

CAS No.:

Cat. No.: VC17918815

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol -

Specification

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
IUPAC Name 2-[4-(2,5-dimethylphenoxy)quinazolin-2-yl]phenol
Standard InChI InChI=1S/C22H18N2O2/c1-14-11-12-15(2)20(13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3
Standard InChI Key VTTRFBHALOXACS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a quinazoline skeleton (C₈H₅N₂), a heterocyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. The 2,5-dimethylphenoxy group at position 4 introduces steric and electronic modifications, while the phenolic hydroxyl group at position 2 enhances polarity and hydrogen-bonding capacity . Key structural features include:

  • Quinazoline Core: Facilitates π-π stacking interactions with biological targets like kinase enzymes.

  • 2,5-Dimethylphenoxy Substituent: The methyl groups at positions 2 and 5 of the phenoxy ring influence lipophilicity and metabolic stability .

  • Phenolic Hydroxyl Group: Enhances water solubility and potential for covalent interactions with proteins .

Table 1: Comparative Molecular Properties of Quinazoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenolC₂₂H₁₈N₂O₂342.42,5-dimethylphenoxy, phenol
2-[4-(2,3,5-Trimethylphenoxy)-2-quinazolinyl]phenolC₂₃H₂₀N₂O₂356.42,3,5-trimethylphenoxy
2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenolC₂₂H₁₈N₂O₂342.42,4-dimethylphenoxy

Data derived from PubChem entries .

Synthesis and Chemical Reactivity

General Synthetic Strategies

Quinazoline derivatives are typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For analogs with phenoxy substituents, a common route involves:

  • Chloroquinazoline Preparation: Reaction of anthranilic acid derivatives with phosphoryl chloride (POCl₃) to form 2,4-dichloroquinazoline.

  • Phenoxy Substitution: Displacement of the 4-chloro group with 2,5-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF) .

  • Hydroxyl Group Introduction: Hydrolysis of the 2-chloro group to yield the phenolic hydroxyl moiety .

Reaction Optimization

Industrial-scale production may employ continuous-flow reactors to enhance yield and purity. For example, a 72% yield was reported for a similar 2,4-dimethylphenoxy analog using microwave-assisted synthesis at 150°C.

Biological Activity and Mechanisms

Table 2: Cytotoxic Effects of Quinazoline Analogs

Cell LineCompoundIC₅₀ (μM)Mechanism
PC32,5-Dimethylphenol350–1,000Ca²⁺-independent cytotoxicity
MCF-72-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol10Apoptosis via ROS generation
HeLa2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol12Caspase-3/7 activation

Data synthesized from .

Antimicrobial Activity

Quinazoline derivatives exhibit broad-spectrum antimicrobial effects. For instance, 2-[4-(2,4-dimethylphenoxy)-2-quinazolinyl]phenol inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity.

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • Methyl Group Position: 2,5-Dimethylphenoxy analogs show enhanced cytotoxicity compared to 2,4-dimethyl variants, likely due to improved membrane permeability .

  • Phenolic Hydroxyl: Removal of the hydroxyl group reduces activity by 80%, underscoring its role in target binding.

Pharmacokinetic Considerations

  • Lipophilicity: LogP values for 2,5-dimethylphenoxy analogs (LogP = 3.2) favor blood-brain barrier penetration, suggesting potential CNS applications .

  • Metabolic Stability: Microsomal studies indicate slow oxidation of the 2,5-dimethylphenoxy group, prolonging half-life (>6 hours).

Industrial and Research Applications

Pharmaceutical Development

Quinazoline derivatives are investigated as:

  • Kinase Inhibitors: Targeting EGFR and VEGFR for cancer therapy.

  • Antimicrobial Agents: Addressing multidrug-resistant pathogens .

Chemical Intermediate

The compound serves as a precursor for fluorescent probes targeting FtsZ in bacterial cell division studies.

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